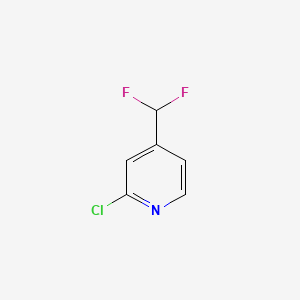

2-Chloro-4-(difluoromethyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIYQCVDLBGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672354 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-03-6 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, outlines a detailed synthetic methodology, and explores its application as a key building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Experimental protocols for its synthesis and subsequent derivatization are provided, alongside a discussion of its role in the context of relevant biological signaling pathways.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridine derivatives, in particular, are prevalent structural motifs in a wide range of pharmaceuticals. The compound this compound (CAS Number: 1204296-03-6) represents a valuable synthon for the synthesis of novel bioactive molecules, combining the advantageous properties of a fluorinated group with the versatile reactivity of a chloropyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value |

| CAS Number | 1204296-03-6 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Hydroxy-4-(difluoromethyl)pyridine

A key intermediate in the synthesis is the corresponding hydroxypyridine. This can be prepared via a cyclocondensation reaction.

-

Materials:

-

A suitable difluoromethyl-containing building block (e.g., a difluoroacetoacetate derivative)

-

Ammonia or an ammonia equivalent

-

Solvent (e.g., ethanol, methanol)

-

Acid or base catalyst (as required by the specific condensation strategy)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the difluoromethyl-containing starting material in the chosen solvent.

-

Add the ammonia source and any necessary catalyst.

-

Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-4-(difluoromethyl)pyridine.

-

Experimental Protocol: Chlorination of 2-Hydroxy-4-(difluoromethyl)pyridine

The final step involves the conversion of the hydroxyl group to a chlorine atom.

-

Materials:

-

2-Hydroxy-4-(difluoromethyl)pyridine

-

Chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂))

-

Solvent (e.g., toluene, N,N-dimethylformamide (DMF) - catalytic)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-(difluoromethyl)pyridine.

-

Add the chlorinating agent (e.g., POCl₃) portion-wise, controlling any initial exotherm. A solvent such as toluene can be used.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

-

Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with a range of boronic acids or their esters.

-

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction to 80-110 °C and stir for 2-24 hours until completion (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Suzuki-Miyaura cross-coupling reaction workflow.

Role in Kinase Inhibitor Synthesis: A Case Study

Derivatives of 2-amino-4-(difluoromethyl)pyridine have shown significant promise as inhibitors of key signaling proteins. For instance, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases.[1] The synthesis of such molecules would likely involve the amination of this compound as a key step.

The PI3K/mTOR signaling pathway is frequently overactivated in various cancers, making it a critical target for cancer therapy.[2] Inhibitors that target this pathway can block downstream signaling, leading to reduced cell proliferation and survival.

Simplified PI3K/mTOR signaling pathway and the inhibitory action of a 2-amino-4-(difluoromethyl)pyridine derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis, while not extensively documented, can be reliably achieved through established chemical transformations. The reactivity of the chloro-substituent in cross-coupling reactions, coupled with the beneficial properties imparted by the difluoromethyl group, makes this compound a highly attractive starting material for the development of new therapeutic agents, particularly kinase inhibitors targeting critical oncogenic pathways. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. Collection - (S)â4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a difluoromethyl group and a reactive chlorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| CAS Number | 1204296-03-6 | [1] |

| Boiling Point | 202.6 °C at 760 mmHg | [1] |

| Density | 1.334 g/cm³ | [1] |

| Flash Point | 76 °C | [1] |

| Appearance | - | [1] |

| Melting Point | N/A | [1] |

| IUPAC Name | This compound | [2] |

| Smiles | C1=CN=C(C=C1C(F)F)Cl | [1] |

| InChI Key | CQNIYQCVDLBGPY-UHFFFAOYSA-N | [1] |

Synthesis

A generalized workflow for the synthesis of such compounds can be visualized as a sequence of key chemical transformations. This often involves the construction of the pyridine ring followed by chlorination and fluorination steps.

Caption: Generalized synthetic workflow for 2-chloro-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery

Fluorinated building blocks like this compound are pivotal in the development of novel therapeutics. The trifluoromethylpyridine scaffold, a close analog, is present in numerous FDA-approved drugs and clinical candidates.[4] These compounds often serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

The general role of such building blocks in the synthesis of a kinase inhibitor can be illustrated as follows:

Caption: General scheme for the use of this compound in synthesizing kinase inhibitors.

The strategic incorporation of the difluoromethylpyridine moiety can enhance a molecule's metabolic stability and its ability to bind to the target protein, ultimately improving its pharmacokinetic and pharmacodynamic profile.[4]

Experimental Protocols

General Handling and Storage

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application for this type of compound.

Objective: To synthesize a substituted aminopyridine derivative.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

An appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP, or dimethylformamide - DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.

-

Add the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and stir for several hours.

-

Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the desired substituted aminopyridine.

Safety Information

This compound is a hazardous chemical and should be handled with care. The following is a summary of its hazard classifications and precautionary statements.

| Hazard | Description |

| GHS Pictograms | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique properties, conferred by the difluoromethyl group, make it an attractive component for the design of new therapeutic agents. Proper handling, storage, and a thorough understanding of its reactivity are essential for its safe and effective use in a research and development setting.

References

2-Chloro-4-(difluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identification and Structure

This compound is a halogenated pyridine derivative. Its unique structure, featuring a chlorine atom at the 2-position and a difluoromethyl group at the 4-position, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for designing experimental setups, purification procedures, and storage conditions.

| Property | Value | Citations |

| CAS Number | 1204296-03-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClF₂N | [1][2][3][] |

| Molecular Weight | 163.55 g/mol | [1][2][] |

| Boiling Point | 202.6 °C at 760 mmHg | [1][3] |

| Density | 1.334 g/cm³ (predicted: 1.3 g/cm³) | [1][3] |

| Flash Point | 76 °C (predicted: 76.4 °C) | [1][3] |

| Purity | ≥ 95.0% | [2] |

| Vapor Pressure | 0.4 mmHg at 25°C (predicted) | [3] |

| Refractive Index | 1.475 (predicted) | [3] |

Structural and Spectroscopic Identifiers

These identifiers are essential for database searches, structural elucidation, and analytical characterization.

| Identifier | String | Citations |

| IUPAC Name | This compound | [1][2][] |

| SMILES | C1=CN=C(C=C1C(F)F)Cl | [1][][6] |

| InChI | InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | [1][2][6] |

| InChI Key | CQNIYQCVDLBGPY-UHFFFAOYSA-N | [1][2][6] |

| MDL Number | MFCD14525492 | [1][2] |

| PubChem CID | 45790949 | [1] |

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the pyridine ring and its substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[7] This is a common strategy for introducing a wide range of functional groups onto the pyridine core.

-

Cross-Coupling Reactions: The chloro-substituent can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Modification of the Difluoromethyl Group: While the C-F bonds are strong, the difluoromethyl group can influence the electronic properties of the pyridine ring and may be involved in specific synthetic transformations.

Given its structure, this compound is a valuable precursor for synthesizing biologically active molecules. The related compound, 2-Chloro-4-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor.[8] This suggests that this compound could serve as a key building block for novel therapeutic agents and agrochemicals.

Experimental Protocols

A representative chlorination protocol would involve reacting the corresponding hydroxypyridine intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in a suitable solvent and potentially at elevated temperatures, to yield the final chlorinated product.[9] Purification is typically achieved through distillation or chromatography.

Safety and Handling

This compound is considered a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2][10]

| Hazard Class | Code | Description | Citations |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] | |

| Signal Word | Warning | [1][2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][2][10] |

| H315 | Causes skin irritation. | [1][2][10] | |

| H319 | Causes serious eye irritation. | [1][2][10] | |

| H335 | May cause respiratory irritation. | [1][2][10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][10] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][10] |

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[2]

References

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CAS#:1204296-03-6 | Chemsrc [chemsrc.com]

- 4. anaxlab.com [anaxlab.com]

- 6. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 7. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. aaronchem.com [aaronchem.com]

Technical Guide: Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4-(difluoromethyl)pyridine. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from various chemical suppliers and publicly available patents. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, particularly for the boiling point. The melting point has not been experimentally determined and is consistently reported as not applicable. Solubility data in common solvents is not currently available in the public domain.

| Property | Value | Source(s) |

| CAS Number | 1204296-03-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClF₂N | [2] |

| Molecular Weight | 163.55 g/mol | [1][2] |

| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Melting Point | Not Applicable | [1][2] |

| Solubility | Data not available |

Synthesis Pathway

A representative synthetic route for this compound can be adapted from patented methods for the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine. The following workflow outlines a potential multi-step synthesis.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Materials:

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube.

-

The test tube is attached to the thermometer and heated in the heating apparatus.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Materials:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility (Gravimetric Method)

This protocol provides a general framework for determining solubility in various solvents.

Materials:

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated pipettes

-

Evaporating dish

-

Oven

-

Sample of this compound and selected solvents

Procedure:

-

An excess amount of this compound is added to a known volume of the chosen solvent in a vial.

-

The vial is sealed and placed in a thermostatically controlled shaker to agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid from the saturated solution.

-

A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette and transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish in an oven at a temperature below the boiling point of the solute.

-

The dish is cooled in a desiccator and weighed.

-

The mass of the dissolved solid is determined, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.

Conclusion

This technical guide consolidates the currently available data on the physical properties of this compound. While foundational, the information highlights the need for further experimental validation to resolve discrepancies in reported values and to establish a comprehensive physicochemical profile, including solubility in various solvents. The provided synthesis pathway and generalized experimental protocols offer a starting point for researchers working with this compound.

References

A Comprehensive Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-chloro-4-(difluoromethyl)pyridine, a critical fluorinated pyridine derivative utilized in the synthesis of advanced pharmaceutical and agrochemical compounds. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significant applications in medicinal chemistry and drug development. The strategic incorporation of the difluoromethyl group imparts unique properties to target molecules, including enhanced metabolic stability and binding affinity, making this compound a valuable building block for modern chemical research.

Physicochemical Properties

This compound is a small molecule whose distinct properties are crucial for its handling and reactivity in various synthetic applications.[1][][3] A summary of its key physicochemical data is presented below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][][3] |

| CAS Number | 1204296-03-6 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1][] |

| Molecular Weight | 163.55 g/mol | [1][] |

| Purity | ≥95.0% | [1][] |

| Canonical SMILES | FC(F)C1=CC=NC(Cl)=C1 | [1] |

| InChI Key | CQNIYQCVDLBGPY-UHFFFAOYSA-N | [1][] |

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines is a significant area of research due to their importance as intermediates. While specific, detailed industrial synthesis routes for this compound are often proprietary, a general multi-step synthetic approach for a structurally similar compound, 2-chloro-4-(trifluoromethyl)pyridine, has been disclosed, which can be adapted. A patented method involves a multi-step reaction sequence starting from vinyl n-butyl ether.[4]

Experimental Protocol for a Related Synthesis (2-Chloro-4-(trifluoromethyl)pyridine) [4]

A synthetic route for the related compound 2-chloro-4-(trifluoromethyl)pyridine provides a model for the synthesis of fluorinated pyridines.[4] The process involves the following key transformations:

-

Initial Synthesis: Vinyl n-butyl ether is used as the starting material to synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one.[4]

-

Intermediate Formation: The resulting ketone is reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, and its isomer.[4]

-

Cyclization: The intermediate ester undergoes a condensation reaction to form the pyridine ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine.[4]

-

Chlorination: The final step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, producing 2-chloro-4-(trifluoromethyl)pyridine.[4] Thionyl chloride (SOCl₂) is often used as the chlorinating agent.[4]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for a related fluorinated pyridine.

Spectroscopic Characterization

3.1. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl group (CHF₂) will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds. The difluoromethyl group will produce a doublet in the ¹⁹F NMR spectrum due to coupling with the proton. The chemical shift will be indicative of the electronic environment of the fluorine atoms.[6]

3.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

-

FT-IR Spectroscopy: The FT-IR spectrum of related compounds shows characteristic C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region.[7] Carbon-carbon stretching vibrations within the pyridine ring are also prominent.[5]

-

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations. The vibrational spectral analysis for 2-chloro-4-(trifluoromethyl)pyridine has been carried out using both FT-IR and FT-Raman techniques.[5]

Applications in Drug Development

Fluorinated heterocyclic compounds, particularly those containing trifluoromethyl or difluoromethyl groups, are indispensable in modern medicinal chemistry.[8] The incorporation of these fluorine-containing moieties can significantly enhance the pharmacological properties of a drug candidate.[8]

Key Advantages of Fluorination:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[8]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with target proteins.[8]

-

Improved Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

This compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the related compound 2-chloro-4-(trifluoromethyl)pyridine is a crucial precursor for Molidustat, an oral HIF-prolyl hydroxylase inhibitor.[10][11] These pyridine derivatives are also used in the development of new agrochemicals, such as herbicides.[4][12]

Caption: Relationship between structure, properties, and applications.

Safety Information

This compound is classified as harmful and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a highly valuable fluorinated building block for the pharmaceutical and agrochemical industries. Its unique combination of a reactive chloro-substituted pyridine ring and a property-enhancing difluoromethyl group makes it a sought-after intermediate in the synthesis of novel, high-performance molecules. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in research and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-(difluoromethyl)pyridine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Chloro-4-(difluoromethyl)pyridine emerges as a pivotal building block in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on practical experimental protocols and its relevance in modern medicinal chemistry.

Core Properties and Supplier Information

This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The presence of the difluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making it a valuable moiety in drug design.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1204296-03-6 | [1][][3] |

| Molecular Formula | C₆H₄ClF₂N | [1][][3] |

| Molecular Weight | 163.55 g/mol | [1][] |

| Boiling Point | 202.6 °C at 760 mmHg | [1] |

| Density | 1.334 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Purity | Typically ≥95% | [3] |

Commercial Suppliers

A number of chemical suppliers offer this compound in various quantities, from research-grade to bulk. Notable suppliers include:

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route, adapted from methodologies for analogous trifluoromethylpyridines, is outlined below. The process involves the formation of a pyridine ring followed by a chlorination step.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is based on a patented method for the synthesis of the analogous 2-chloro-4-(trifluoromethyl)pyridine. Researchers should adapt and optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The initial steps involve the construction of the 2-hydroxy-4-(trifluoromethyl)pyridine core. This is typically achieved by reacting a fluorinated building block with a suitable C3 component, followed by cyclization.

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice water

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and 1,2-dichloroethane (10 vol).

-

Add a catalytic amount of DMF (1-2 drops).

-

At room temperature, add thionyl chloride (2.1 eq) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with 1,2-dichloroethane (10 vol).

-

Carefully add the reaction mixture dropwise to ice water.

-

Neutralize the mixture to a neutral pH with a 10% sodium hydroxide solution.

-

Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine as a pale yellow liquid.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The chloro-substituent at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl analogue, 2-chloro-4-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of Molidustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase for the treatment of renal anemia.[4][5]

-

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. This compound can be used to synthesize novel herbicides and pesticides.

-

Cross-Coupling Reactions: The 2-chloro position is reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[6][7][8][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of a 2-chloropyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add the amine, followed by this compound.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Role in Signaling Pathways: HIF-1 Inhibition

Derivatives of 2-chloro-4-(halomethyl)pyridines are instrumental in the development of inhibitors targeting the Hypoxia-Inducible Factor (HIF) signaling pathway. Molidustat, synthesized from the trifluoromethyl analog, is a potent inhibitor of HIF-prolyl hydroxylase (HIF-PH).[4]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-prolyl hydroxylases, leading to their ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then activates the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to low oxygen.

Inhibitors like Molidustat block the action of HIF-prolyl hydroxylases, thereby stabilizing HIF-α even under normoxic conditions. This leads to an increase in the production of erythropoietin (EPO), stimulating red blood cell production. This mechanism is particularly beneficial for treating anemia associated with chronic kidney disease.

Caption: HIF-1 signaling pathway under normoxia and hypoxia/HIF-PH inhibition.

Logical Workflow for Drug Discovery Application

The utility of this compound as a building block in drug discovery can be represented by a logical workflow, from initial reaction to the generation of a lead compound.

Caption: Logical workflow for the use of this compound in drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine for Researchers and Drug Development Professionals

An In-depth Guide to Sourcing, Synthesis, and Application of a Key Fluorinated Building Block

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block stems from the unique properties conferred by the difluoromethyl group and the reactive chlorine atom on the pyridine ring. The difluoromethyl moiety is a valuable bioisostere for hydroxyl and thiol groups, capable of modulating the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of this compound, including its properties, commercial sources, synthetic and analytical methodologies, and its role in drug discovery.

Commercial Sourcing and Physical Properties

A variety of chemical suppliers offer this compound, typically with a purity of 95% or greater. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| Fluorochem | 1204296-03-6 | C₆H₄ClF₂N | 95.0% | Offers various pack sizes.[1] |

| BOC Sciences | 1204296-03-6 | C₆H₄ClF₂N | 95% | Provides a range of research chemicals and biochemicals.[] |

| American Elements | 1204296-03-6 | C₆H₄ClF₂N | Can be produced in high and ultra-high purity forms. | Can produce materials to customer specifications.[3] |

| Anax Laboratories | 1204296-03-6 | C₆H₄ClF₂N | >96% | Provides APIs and intermediates.[4] |

| Sigma-Aldrich | 81565-18-6 (trifluoromethyl analog) | C₆H₃ClF₃N | 97% | A major supplier of a wide range of chemicals.[5] |

| Amerigo Scientific | 81565-18-6 (trifluoromethyl analog) | C₆H₃ClF₃N | 95% | - |

Synthesis and Experimental Protocols

While specific, detailed synthetic protocols for this compound are proprietary to manufacturers, a general synthetic strategy can be inferred from related patent literature for analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine. A plausible synthetic route involves the construction of the pyridine ring from acyclic, fluorinated precursors, followed by chlorination.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual multi-step synthesis for a 2-chloro-4-(trihalomethyl)pyridine derivative, which can be conceptually adapted for the difluoromethyl analog.

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol for Chlorination (Adapted from Analogs)

A common method for converting a 2-hydroxypyridine to a 2-chloropyridine involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Reaction Setup: The 2-hydroxy-4-(dihalomethyl)pyridine intermediate is dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Chlorinating Agent: The chlorinating agent (e.g., phosphorus pentachloride) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully poured into ice water.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final 2-chloro-4-(dihalomethyl)pyridine product.

Quality Control and Analytical Methods

The identity and purity of this compound are confirmed using a suite of analytical techniques.

| Analytical Method | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

| Gas Chromatography (GC) | Purity and volatile impurity analysis. |

Typical Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control analysis of a synthesized batch of this compound.

Caption: Standard quality control workflow for chemical analysis.

Applications in Drug Discovery

The trifluoromethyl and difluoromethyl groups are prevalent in modern pharmaceuticals and agrochemicals due to their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6] this compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[6]

Logical Workflow in Medicinal Chemistry

The use of this compound in a drug discovery program often follows a logical progression from a lead compound to a more optimized candidate.

Caption: Logical workflow for the use of the title compound in drug discovery.

Safety and Handling

This compound and its analogs are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[7]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[8]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, call a poison center or doctor.[8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][8]

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

2-Chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1204296-03-6 | [1][2][3] |

| Molecular Formula | C6H4ClF2N | [1][2][3] |

| Molecular Weight | 163.55 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 202.6 °C at 760 mmHg | [3] |

| Density | 1.334 g/mL | [3] |

| Flash Point | 76 °C | [3][4] |

| pKa | -0.56 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement (H-Code) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

-

GHS07: Exclamation Mark[3]

Toxicological Information

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this exact compound are not publicly available, standardized OECD guidelines are typically followed for determining the GHS classifications listed above. Below are generalized methodologies for key experiments.

a) Skin Irritation/Corrosion (Based on OECD Guideline 439):

-

Principle: A reconstituted human epidermis (RhE) model is used. The test chemical is applied topically to the tissue surface. Cell viability is measured after a specified exposure and post-treatment incubation period. A reduction in viability below a defined threshold indicates irritation potential.

-

Methodology:

-

Prepare RhE tissue cultures.

-

Apply a measured amount of the test substance to the tissue surface.

-

Expose for a defined period (e.g., 60 minutes).

-

Rinse the substance from the tissue surface.

-

Incubate the tissues for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using a quantitative assay (e.g., MTT assay).

-

Compare the viability of treated tissues to negative controls.

-

b) Acute Eye Irritation (Based on OECD Guideline 492):

-

Principle: Similar to the skin irritation test, this method uses a reconstituted human cornea-like epithelium (RhCE) model. It evaluates the potential of a chemical to cause serious eye damage or irritation.

-

Methodology:

-

Prepare RhCE tissue cultures.

-

Apply the test chemical to the epithelial surface.

-

Expose for a defined period (e.g., 30 minutes).

-

Rinse the substance from the tissue surface.

-

Incubate for a post-exposure period.

-

Measure cell viability (e.g., using MTT assay).

-

Chemicals that reduce cell viability below a certain threshold are classified as irritants.

-

Handling, Storage, and Emergency Procedures

a) Personal Protective Equipment (PPE) and Engineering Controls:

A logical workflow for ensuring safety when handling this chemical is outlined below.

Caption: Workflow for Safe Handling of this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

b) Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

c) First Aid Measures:

The logical flow of actions in case of accidental exposure is critical for minimizing harm.

Caption: Logical Flow of First Aid Measures for Exposure.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.

Signaling Pathways and Mechanism of Action

There is no publicly available research detailing the specific biological signaling pathways affected by this compound or its precise mechanism of toxic action. Given its classification as a skin, eye, and respiratory irritant, it likely causes non-specific, localized inflammatory responses upon contact. The difluoromethyl group is a known bioisostere for other functional groups and can influence the electronic properties of the pyridine ring, which may play a role in its biological activity. However, without dedicated studies, any discussion of specific molecular targets or pathways would be speculative.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.

References

Technical Guide: Safe Handling and Storage of 2-Chloro-4-(difluoromethyl)pyridine

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Chloro-4-(difluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 1204296-03-6 | [1][] |

| Molecular Formula | C6H4ClF2N | [3][] |

| Molecular Weight | 163.55 g/mol | [] |

| Synonyms | This compound | [1][] |

| Purity | 95.0% | [3] |

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification and associated hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[3] |

| Skin corrosion/irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.[3] |

| Serious eye damage/eye irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation.[3] |

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tight sealing safety goggles or face shield. | [4][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4][6] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling

| Precaution | Details | Source |

| Ventilation | Ensure adequate ventilation. Handle in a chemical fume hood. | [1][4] |

| Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [1][6][7] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharges. | [4][8] |

| General Precautions | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [4][8] |

Storage

| Condition | Specification | Source |

| Container | Keep container tightly closed. | [1][4][6][7][8] |

| Environment | Store in a dry, cool, and well-ventilated place. | [1][4][6][8] |

| Incompatible Materials | Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents. | [1][4] |

| Specific Temperature | For the related compound 2-Chloro-4-(difluoromethyl)-3-fluoropyridine, storage under an inert atmosphere at 2-8°C is recommended. A similar precaution may be advisable. | [9] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | [4][5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. | [4][5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4][10] |

Fire Fighting Measures

| Aspect | Guideline | Source |

| Suitable Extinguishing Media | Use CO2, dry chemical, or foam. | [4] |

| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen fluoride. | [8] |

| Protective Equipment | Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. | [4][6] |

Accidental Release Measures

| Action | Procedure | Source |

| Personal Precautions | Wear personal protective equipment/face protection. Ensure adequate ventilation. Remove all sources of ignition. | [4] |

| Containment and Cleaning | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. | [4] |

| Environmental Precautions | Should not be released into the environment. | [6][8] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available in the provided search results and are typically developed internally by research organizations based on the specific application. It is imperative to consult internal safety protocols and conduct a thorough risk assessment before commencing any new experiment.

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. aaronchem.com [aaronchem.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. 1262413-59-1|2-Chloro-4-(difluoromethyl)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

The Emergence of 2-Chloro-4-(difluoromethyl)pyridine: A Technical Guide for Drug Discovery Professionals

Introduction: In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated heterocycles, 2-Chloro-4-(difluoromethyl)pyridine has emerged as a valuable intermediate in the synthesis of complex drug candidates. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals.

While there is no single seminal publication detailing the "discovery" of this compound, its significance is underscored by its commercial availability and its inclusion in the patent literature as a key synthetic intermediate. Its development is intrinsically linked to the broader exploration of fluorinated pyridines as privileged scaffolds in drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis and for the characterization of its downstream products. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1204296-03-6 | [1][2] |

| Molecular Formula | C₆H₄ClF₂N | [1][2] |

| Molecular Weight | 163.55 g/mol | [1][3] |

| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 76.4 ± 25.9 °C | [3] |

| Refractive Index | 1.475 | [3] |

| LogP | 1.77 | [3] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not explicitly found in searches, but would be expected to show signals for the pyridine ring protons and a characteristic triplet for the CHF₂ proton. |

| ¹³C NMR | Data not explicitly found in searches, but would show distinct signals for the chlorinated and difluoromethylated carbons, as well as the other pyridine ring carbons. |

| ¹⁹F NMR | Data not explicitly found in searches, but would exhibit a characteristic doublet for the two equivalent fluorine atoms coupled to the proton in the difluoromethyl group. |

| Mass Spectrum (MS) | Predicted m/z for [M+H]⁺: 164.00731 |

Experimental Protocols

Disclaimer: This protocol is an adaptation based on the synthesis of a similar compound and may require optimization.

Synthesis of 2-Hydroxy-4-(difluoromethyl)pyridine (Intermediate)

This initial step would involve the creation of the difluoromethyl-substituted pyridone ring. Based on general methods for the synthesis of fluorinated pyridines, a potential route could involve the cyclocondensation of a suitable difluoromethyl-containing building block.

Chlorination of 2-Hydroxy-4-(difluoromethyl)pyridine

-

Materials:

-

2-Hydroxy-4-(difluoromethyl)pyridine

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert solvent (e.g., 1,2-dichloroethane)

-

Ice

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

-

Procedure:

-

To a reaction vessel containing 2-hydroxy-4-(difluoromethyl)pyridine (1.0 equivalent) and a suitable inert solvent, add a catalytic amount of DMF.

-

At room temperature, add phosphorus oxychloride (or thionyl chloride) (typically 2.0-3.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux (e.g., 110 °C) for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

-

Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a 10% sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Applications in Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, while the difluoromethyl group at the 4-position imparts desirable electronic and metabolic properties.

A notable example of the utility of the related 2-chloro-4-(trifluoromethyl)pyridine is in the synthesis of Molidustat .[4] Molidustat is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, developed for the treatment of anemia associated with chronic kidney disease.[5][6] The synthesis of Molidustat involves the coupling of the 2-chloro-4-(trifluoromethyl)pyridine core with other heterocyclic moieties. This highlights the strategic importance of this class of building blocks in constructing complex pharmaceutical agents.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic pathway and a typical workflow for the utilization of this compound in drug discovery.

A generalized synthetic pathway for this compound.

A typical workflow for utilizing this compound in drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CAS#:1204296-03-6 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Core Features of Difluoromethyl Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the difluoromethyl (-CF2H) group, when appended to a pyridine scaffold, imparts a unique combination of properties that have garnered significant interest in drug discovery. This technical guide provides a comprehensive overview of the key features of difluoromethyl pyridine scaffolds, including their synthesis, physicochemical properties, and biological activities, with a focus on their application in drug development.

Physicochemical Properties of Difluoromethyl Pyridine Scaffolds

The introduction of a difluoromethyl group onto a pyridine ring significantly alters its electronic and steric properties, leading to profound effects on its lipophilicity, metabolic stability, and basicity (pKa). These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Lipophilicity (LogP) and Basicity (pKa)

Table 1: Predicted Physicochemical Properties of Isomeric Difluoromethyl Pyridines

| Compound | Predicted LogP | Predicted pKa |

| 2-(Difluoromethyl)pyridine | 1.5 | 3.8 |

| 3-(Difluoromethyl)pyridine | 1.4 | 4.2 |

| 4-(Difluoromethyl)pyridine | 1.4 | 4.5 |

Note: These values are estimations from computational models and may vary from experimental data.

Metabolic Stability

A key advantage of incorporating a difluoromethyl group is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes the -CF2H group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation. By replacing a metabolically labile group, such as a methyl or methoxy group, with a difluoromethyl group, the metabolic half-life of a compound can be significantly extended.

Table 2: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |

| 2-Methylpyridine | < 5 | > 200 |

| 2-(Difluoromethyl)pyridine | 35 | 20 |

| 2-(Trifluoromethyl)pyridine | > 60 | < 10 |

Note: This data is illustrative and based on general trends observed for fluorinated compounds. Actual values will vary depending on the specific molecular scaffold.[1]

Synthesis of Difluoromethyl Pyridine Scaffolds

Several synthetic strategies have been developed to introduce the difluoromethyl group onto the pyridine ring, offering access to a diverse range of substituted scaffolds.

Direct C-H Difluoromethylation

Direct C-H functionalization represents an efficient and atom-economical approach. Recent advances have enabled the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines through a radical process involving oxazino pyridine intermediates.[2] This method is particularly valuable for late-stage functionalization of complex molecules.

Synthesis from Pre-functionalized Pyridines

Alternatively, difluoromethyl pyridine derivatives can be synthesized from readily available starting materials such as aminopyridines, chloropyridines, or pyridine-N-oxides through various transformations, including diazotization-fluorination sequences (Balz-Schiemann reaction), nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions. Scalable syntheses for key intermediates like 4-(difluoromethyl)pyridin-2-amine have also been reported.[3]

Synthesis of N-Difluoromethyl-2-pyridones

A novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been described.[4][5] This protocol utilizes mild reaction conditions and is compatible with a wide range of functional groups, proceeding through N-difluoromethylpyridinium salt intermediates.

Biological Activities and Applications in Drug Discovery

The unique properties conferred by the difluoromethyl group make these scaffolds highly attractive for the development of novel therapeutics across various disease areas.

Kinase Inhibition

Difluoromethyl pyridine moieties are prevalent in a number of potent and selective kinase inhibitors. The ability of the -CF2H group to engage in hydrogen bonding interactions within the ATP-binding pocket, coupled with its favorable metabolic stability, contributes to their efficacy. For instance, compounds bearing a difluoromethyl-pyrimidine moiety have demonstrated high potency as PI3K inhibitors.[1]

Table 3: Kinase Inhibitory Activity of Representative Difluoromethyl Pyridine-Containing Compounds